molecular formula C11H13NO B13893413 1,3-dimethyl-6,7-dihydro-5H-isoquinolin-8-one

1,3-dimethyl-6,7-dihydro-5H-isoquinolin-8-one

Cat. No.: B13893413
M. Wt: 175.23 g/mol
InChI Key: RSJAQFGPWPNCHY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6,7-dihydro-5H-isoquinolin-8-one is a heterocyclic compound with the molecular formula C11H13NO. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6,7-dihydro-5H-isoquinolin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-nitrophenyl)ethanol with acetic anhydride in the presence of a catalyst to form the desired isoquinolinone structure. The reaction conditions often include heating and the use of solvents like toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6,7-dihydro-5H-isoquinolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinolines, and tetrahydroisoquinolines, which have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

1,3-Dimethyl-6,7-dihydro-5H-isoquinolin-8-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6,7-dihydro-5H-isoquinolin-8-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-isoquinolin-8-one
  • 5,6,7,8-Tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline
  • 6-Bromoisoquinoline monohydrate

Uniqueness

1,3-Dimethyl-6,7-dihydro-5H-isoquinolin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoquinoline derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-isoquinolin-8-one

InChI

InChI=1S/C11H13NO/c1-7-6-9-4-3-5-10(13)11(9)8(2)12-7/h6H,3-5H2,1-2H3

InChI Key

RSJAQFGPWPNCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)C(=O)CCC2

Origin of Product

United States

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